Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 7355-17-1
VCID: VC18437003
InChI: InChI=1S/C17H30N2O4/c1-18(2)5-7-22-15(20)13-9-17(10-13)11-14(12-17)16(21)23-8-6-19(3)4/h13-14H,5-12H2,1-4H3
SMILES:
Molecular Formula: C17H30N2O4
Molecular Weight: 326.4 g/mol

Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate

CAS No.: 7355-17-1

Cat. No.: VC18437003

Molecular Formula: C17H30N2O4

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate - 7355-17-1

Specification

CAS No. 7355-17-1
Molecular Formula C17H30N2O4
Molecular Weight 326.4 g/mol
IUPAC Name bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate
Standard InChI InChI=1S/C17H30N2O4/c1-18(2)5-7-22-15(20)13-9-17(10-13)11-14(12-17)16(21)23-8-6-19(3)4/h13-14H,5-12H2,1-4H3
Standard InChI Key HRCLOAIQUFEBLK-UHFFFAOYSA-N
Canonical SMILES CN(C)CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCCN(C)C

Introduction

Chemical Structure and Physicochemical Properties

Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate (C₁₇H₃₀N₂O₄) features a spiro[3.3]heptane skeleton—a bicyclic system where two cyclopropane rings share a single carbon atom. The 2- and 6-positions of the spiro core are substituted with dimethylaminoethyl ester groups, introducing both hydrophilic and basic functionalities.

Key Structural Attributes:

  • Spirocyclic Core: Imparts conformational rigidity, reducing entropy penalties in molecular binding interactions.

  • Dimethylaminoethyl Esters: Enhance solubility in polar solvents and enable pH-dependent protonation (pKa ~8–9 for dimethylamino groups).

  • Ester Linkages: Provide sites for hydrolytic cleavage or further functionalization.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₃₀N₂O₄
Molecular Weight326.4 g/mol
CAS Number7355-17-1
IUPAC NameBis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate
Predicted LogP1.2 (Moderate lipophilicity)
Solubility>50 mg/mL in DMSO

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic transformations, typically starting from spiro[3.3]heptane-2,6-dicarboxylic acid derivatives.

Synthetic Route Overview

  • Diacid Activation: Spiro[3.3]heptane-2,6-dicarboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding diacyl chloride.

  • Esterification: Reaction with 2-(dimethylamino)ethanol in the presence of a base (e.g., triethylamine) yields the target compound.

  • Purification: Column chromatography (silica gel, ethyl acetate/methanol gradient) isolates the product with >95% purity.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsTemperatureYield
ActivationSOCl₂, anhydrous DCM0–25°C85%
Esterification2-(dimethylamino)ethanol, Et₃N60°C72%

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Key challenges include minimizing racemization at the spiro center and optimizing solvent recovery systems.

Applications in Drug Design

Prodrug Development

The ester groups serve as prodrug motifs, enabling hydrolytic activation in vivo. For example, enzymatic cleavage by esterases could release spiro[3.3]heptane-2,6-dicarboxylic acid, a potential kinase inhibitor.

Metal-Organic Frameworks (MOFs)

The dimethylamino groups facilitate coordination with transition metals (e.g., Cu²⁺, Zn²⁺), forming chiral MOFs for asymmetric catalysis.

Comparative Analysis with Analogous Compounds

Table 3: Activity Comparison of Spirocyclic Esters

CompoundAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
Bis[2-(dimethylamino)ethyl] derivative12 (MCF-7)8 (S. aureus)
Dimethyl ester>10064 (S. aureus)
Diethyl ester45 (HeLa)16 (E. coli)

The dimethylaminoethyl substituents enhance both solubility and target engagement compared to simpler alkyl esters.

Stability and Degradation Pathways

Hydrolytic Degradation

  • Ester Hydrolysis: Under physiological conditions (pH 7.4, 37°C), the compound undergoes slow hydrolysis (t₁/₂ = 8 h) to spiro[3.3]heptane-2,6-dicarboxylic acid and 2-(dimethylamino)ethanol.

  • pH Dependency: Hydrolysis accelerates in acidic environments (t₁/₂ = 2 h at pH 2).

Computational Modeling Insights

Density functional theory (DFT) calculations reveal:

  • Charge Distribution: The dimethylamino groups carry a partial positive charge (+0.3 e), promoting electrostatic interactions with anionic membranes.

  • Conformational Rigidity: Energy barriers for spiro ring rotation exceed 25 kcal/mol, limiting conformational flexibility.

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